molecular formula C9H18ClNO2 B13728307 2-(Piperidin-4-yl)butanoic acid hydrochloride

2-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No.: B13728307
M. Wt: 207.70 g/mol
InChI Key: JPYQULSNJFQHTG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and can be utilized to synthesize a variety of pharmaceutical compounds and biologically active molecules .

Preparation Methods

2-(Piperidin-4-yl)butanoic acid hydrochloride can be prepared by reacting 4-piperidine butyric acid with hydrochloric acid. The specific preparation method involves reacting 4-piperidine butyric acid with a suitable amount of hydrochloric acid in a suitable solvent, followed by purification of the product through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Piperidin-4-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

2-(Piperidin-4-yl)butanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)butanoic acid hydrochloride involves its participation in the synthesis of biologically active molecules. For example, it is used in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets specific enzymes involved in the NAD salvage pathway, thereby inhibiting the production of NAD and affecting cellular metabolism .

Comparison with Similar Compounds

2-(Piperidin-4-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-piperidin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)7-3-5-10-6-4-7;/h7-8,10H,2-6H2,1H3,(H,11,12);1H

InChI Key

JPYQULSNJFQHTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCNCC1)C(=O)O.Cl

Origin of Product

United States

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